Ethyl 5-amino-2,3-dimethoxybenzoate
Description
Ethyl 5-amino-2,3-dimethoxybenzoate is an aromatic ester featuring a benzene ring substituted with two methoxy groups (positions 2 and 3) and a primary amino group (position 5), along with an ethyl ester moiety. The compound’s molecular formula is C₁₁H₁₅NO₄, with a calculated molecular weight of 225.24 g/mol. The amino group enhances hydrogen-bonding capacity, while the methoxy groups contribute to its electron-donating character, influencing reactivity and solubility.
Properties
IUPAC Name |
ethyl 5-amino-2,3-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-16-11(13)8-5-7(12)6-9(14-2)10(8)15-3/h5-6H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOCISQDHHNAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Properties of Ethyl 5-Amino-2,3-dimethoxybenzoate and Analogues
Key Observations:
Ring Systems: The target compound contains a benzene ring, while compound 7b () features a thiophene ring. Thiophene’s aromaticity and sulfur atom enhance electron delocalization, making it more reactive toward electrophilic substitution compared to benzene .
Substituent Effects: Amino Groups: The target compound’s primary amino group (NH₂) at position 5 provides a strong hydrogen-bonding site, contrasting with compound 7b’s two amino groups (positions 2 and 4) on thiophene. This difference may influence solubility and intermolecular interactions. Methoxy vs.
Functional Groups :
- The ethyl ester moiety is common across all compounds, but the ECHEMI compound’s additional oxazole-amide group expands its hydrogen-bond acceptor count (7 vs. 4 in the target compound), likely enhancing binding affinity in biological systems .
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